Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” is an organic compound that belongs to the class of aromatic compounds Aromatic compounds are known for their stability and unique chemical properties due to the delocalized electrons in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” typically involves multiple steps, starting from simpler aromatic compounds. One possible route could involve the nitration of a dimethoxybenzene derivative, followed by the introduction of the methylthio group through a substitution reaction. The final step might involve the addition of the nitropropenyl group via a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
“Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” exerts its effects would depend on its interactions with molecular targets. The nitro group, for example, could participate in redox reactions, while the methoxy and methylthio groups might influence the compound’s binding affinity to certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-2-nitro-: Lacks the methylthio group.
Benzene, 1,4-dimethoxy-5-(methylthio)-: Lacks the nitropropenyl group.
Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-: Lacks the methylthio group.
Uniqueness
The presence of both the methylthio and nitropropenyl groups in “Benzene, 1,4-dimethoxy-5-(methylthio)-2-(2-nitro-1-propenyl)-” makes it unique compared to similar compounds
Properties
CAS No. |
61638-05-9 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1,4-dimethoxy-2-methylsulfanyl-5-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C12H15NO4S/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3 |
InChI Key |
ZEZKFCRNWMIAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1OC)SC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.